Bienvenue dans la boutique en ligne BenchChem!

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-

Hydrogen bond donor Physicochemical property Drug-likeness

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- (CAS 944897-52-3; synonym: 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid) is a heterocyclic small molecule bearing a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at the 3-position and a carboxylic acid at the 5-position. With a molecular formula of C10H9N3O3 and a molecular weight of 219.20 g/mol, this compound is commercially available as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C10H9N3O3
Molecular Weight 219.20
CAS No. 944897-52-3
Cat. No. B1661739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-
CAS944897-52-3
Molecular FormulaC10H9N3O3
Molecular Weight219.20
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NNC(=N2)C(=O)O
InChIInChI=1S/C10H9N3O3/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13)
InChIKeyMWJPEPMXELTOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 944897-52-3): Procurement-Grade Scaffold Overview


1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- (CAS 944897-52-3; synonym: 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid) is a heterocyclic small molecule bearing a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at the 3-position and a carboxylic acid at the 5-position [1]. With a molecular formula of C10H9N3O3 and a molecular weight of 219.20 g/mol, this compound is commercially available as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The 1,2,4-triazole nucleus is recognized as a privileged structure in drug discovery, with derivatives exhibiting a broad range of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects [2]. The compound is supplied by multiple vendors at purities typically ranging from 95% to 98%, with full characterization data including NMR, HPLC, and LC-MS available .

Why Generic Substitution of 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 944897-52-3) with Unsubstituted Phenyl or Regioisomeric Analogs Compromises Pharmacochemical Outcomes


The 2-methoxyphenyl substitution pattern on the 1,2,4-triazole-3-carboxylic acid scaffold is not a trivial structural variant; it introduces quantifiable differences in hydrogen-bonding capacity, topological polarity, lipophilicity, and conformational flexibility relative to the unsubstituted phenyl analog (CAS 7200-46-6), the 4-methoxy regioisomer (CAS 1782686-99-0), and the N-phenyl isomer (CAS 500865-95-2) [1][2]. The ortho-methoxy group contributes an additional hydrogen bond acceptor, increases the topological polar surface area, and can engage in intramolecular interactions that influence molecular recognition [1]. Class-level evidence further indicates that methoxyphenyl-substituted triazole derivatives exhibit favorable acute toxicity profiles distinct from other substituted triazole series [3]. These physicochemical distinctions directly affect solubility, permeability, and target engagement potential, making generic interchange with close analogs scientifically unsound for reproducible SAR studies or lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 944897-52-3) Versus Structural Analogs


Hydrogen Bond Donor Count: Target (2 HBD) Versus 4-Methoxy Regioisomer and N-Phenyl Analog (1 HBD Each) [1][2]

The target compound possesses two hydrogen bond donors (triazole NH and carboxylic acid OH), whereas the 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid regioisomer (CAS 1782686-99-0) and the 1-phenyl-1H-1,2,4-triazole-5-carboxylic acid isomer (CAS 500865-95-2) each possess only one HBD, as their N-substitution eliminates the triazole NH donor [1][2]. This difference in HBD count alters the compound's capacity to serve as a hydrogen bond donor in target-ligand interactions and affects aqueous solubility characteristics, representing a non-trivial differentiation in both medicinal chemistry design and physicochemical profiling.

Hydrogen bond donor Physicochemical property Drug-likeness Solubility

Hydrogen Bond Acceptor Count: Target (5 HBA) Versus Unsubstituted Phenyl Analog (4 HBA) [1][2]

The 2-methoxy substituent on the phenyl ring contributes one additional hydrogen bond acceptor (the methoxy oxygen), giving the target compound a total of 5 HBAs compared to 4 HBAs for the unsubstituted 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 7200-46-6) [1][2]. This additional HBA site provides an extra locus for polar interactions with biological targets, including potential hydrogen bonding with protein backbone amides or side-chain residues, without altering the lipophilicity (both compounds share XLogP3 = 1.5) [1][2].

Hydrogen bond acceptor Ligand efficiency Polar interactions Scaffold optimization

Topological Polar Surface Area: Target (88.1 Ų) Versus Unsubstituted Phenyl Analog (78.9 Ų) [1][2]

The topological polar surface area of the target compound is 88.1 Ų, which is 9.2 Ų (11.7%) larger than that of the unsubstituted phenyl analog (CAS 7200-46-6, TPSA = 78.9 Ų) [1][2]. This increase is directly attributable to the methoxy oxygen atom. The TPSA of the target remains well below the 140 Ų threshold commonly associated with poor oral absorption, while the additional polarity may confer modest improvements in aqueous solubility relative to the less polar phenyl congener [1][2].

TPSA Membrane permeability Oral bioavailability Physicochemical profiling

Lipophilicity Profile: Target Maintains XLogP3 1.5 While Adding Polar Functionality Versus 4-Methoxy Regioisomer (XLogP3 = 0.9) [1][2]

The target compound has a computed XLogP3 of 1.5, identical to the unsubstituted phenyl analog (CAS 7200-46-6) and the N-phenyl isomer (CAS 500865-95-2), but 0.6 log units higher than the 4-methoxy regioisomer (CAS 1782686-99-0, XLogP3 = 0.9) [1][2][3]. This indicates that the 2-methoxy substitution position preserves the lipophilicity of the phenyl scaffold while introducing additional hydrogen bonding capacity, whereas the 4-methoxy position reduces lipophilicity by 40% [1][2]. The 2-methoxy compound thus offers a distinct permeability-solubility balance that cannot be replicated by the 4-methoxy regioisomer.

Lipophilicity XLogP3 Permeability-solubility balance Lead optimization

Rotatable Bond Count and Conformational Flexibility: Target (3 Rotatable Bonds) Versus Phenyl Analog (2 Rotatable Bonds) [1][2]

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for the unsubstituted phenyl analog (CAS 7200-46-6) and the N-phenyl isomer (CAS 500865-95-2) [1][2]. The additional rotatable bond arises from the methoxy C–O linkage. This increased conformational degrees of freedom may influence entropic contributions to binding free energy while the ortho-position of the methoxy group enables potential intramolecular O···H–N hydrogen bonding that can preorganize the ligand in a pseudo-cyclic conformation [1].

Conformational flexibility Rotatable bonds Entropy Ligand preorganization

Class-Level Acute Toxicity: Methoxyphenyl-Triazole Derivatives Exhibit Moderate to Low Acute Toxicity (LD50 Range: 304–1245 mg/kg) [1]

In a systematic acute toxicity study of 1,2,4-triazole-3-thione derivatives bearing methoxyphenyl substituents at the 5-position (including 2-, 3-, and 4-methoxyphenyl variants), the LD50 values ranged from 304±65 to 1245±197 mg/kg following intraperitoneal administration in rodent models [1]. These values classify these methoxyphenyl-triazole derivatives within the moderately toxic to low-toxicity range according to OECD acute toxicity classification guidelines. This class-level toxicity profile supports the suitability of the methoxyphenyl-triazole scaffold for further in vivo pharmacological evaluation, distinguishing it from more toxic heterocyclic series that may present narrower safety margins during lead optimization.

Acute toxicity LD50 Safety profile In vivo tolerability

Optimal Research and Industrial Application Scenarios for 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid (CAS 944897-52-3)


Structure-Activity Relationship (SAR) Studies Requiring an Ortho-Methoxy H-Bond Acceptor Pharmacophore

For medicinal chemistry programs investigating the contribution of an ortho-position hydrogen bond acceptor on a phenyl-triazole scaffold, this compound provides a direct probe. Its 5 HBA count (vs. 4 for the unsubstituted phenyl analog CAS 7200-46-6) and XLogP3 of 1.5 enable evaluation of polar interactions without the confounding lipophilicity reduction observed with the 4-methoxy regioisomer (XLogP3 = 0.9). The compound's 2 HBD capacity further differentiates it from N-substituted analogs that lack the triazole NH donor. [1][2]

Fragment-Based Drug Discovery (FBDD) Leveraging Favorable Physicochemical Properties

With a molecular weight of 219.20 g/mol, TPSA of 88.1 Ų, XLogP3 of 1.5, 2 HBDs, and 5 HBAs, this compound falls within fragment-like chemical space suitable for FBDD campaigns. Its higher TPSA compared to the unsubstituted phenyl analog (78.9 Ų) may confer improved aqueous solubility while maintaining permeability-relevant lipophilicity. The compound is commercially available at ≥95% purity with full characterization, meeting procurement requirements for fragment library assembly and SPR/NMR-based screening. [1]

Lead Optimization Scaffold with Favorable Class-Level Acute Toxicity Profile

The methoxyphenyl-triazole scaffold class has demonstrated LD50 values in the 304–1245 mg/kg range, indicating moderate to low acute toxicity that is suitable for progression into in vivo pharmacokinetic and efficacy studies. The 2-methoxy substitution pattern retains the scaffold's favorable toxicity characteristics while providing a synthetic handle (carboxylic acid at the 5-position) for amide coupling, esterification, or bioisosteric replacement, enabling rapid parallel synthesis of derivative libraries for lead optimization without introducing uncharacterized toxicophores. [3]

Chemical Biology Probe Design Exploiting Ortho-Methoxy Conformational Preorganization

The ortho-methoxy group on the phenyl ring can engage in intramolecular O···H–N hydrogen bonding with the triazole NH, potentially preorganizing the ligand into a pseudo-cyclic conformation. This conformational effect, combined with the additional rotatable bond (3 vs. 2 for the unsubstituted phenyl analog), provides a unique conformational landscape for designing chemical biology probes where ligand preorganization is hypothesized to enhance target binding affinity or selectivity. The carboxylic acid functionality enables facile conjugation to biotin, fluorophores, or solid supports for target identification and pull-down experiments. [1]

Quote Request

Request a Quote for 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.